molecular formula C18H21FN4O2S B2785178 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol CAS No. 898350-50-0

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol

Cat. No.: B2785178
CAS No.: 898350-50-0
M. Wt: 376.45
InChI Key: ATHSJYPDFZRCHE-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core with key substitutions:

  • 2-Ethyl group: Enhances lipophilicity and metabolic stability.
  • 6-Hydroxy group: Improves solubility and hydrogen-bonding capacity.

Its structural complexity suggests applications in medicinal chemistry, particularly for targets requiring heterocyclic interactions, such as enzymes or receptors in the central nervous system or antifungal pathways .

Properties

IUPAC Name

2-ethyl-5-[(3-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-4-3-5-12(19)10-11)22-8-6-13(24)7-9-22/h3-5,10,13,15,24-25H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHSJYPDFZRCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable thioamide with α-haloketones under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling Reactions: The fluorophenyl group and the hydroxypiperidinyl moiety are introduced through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic or basic conditions.

    Reduction: LAH, NaBH4, or catalytic hydrogenation using Pd/C.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name / Identifier Core Structure Key Substituents Pharmacological Relevance
Target Compound [1,2,4]triazolo[3,2-b][1,3]thiazole 2-Ethyl, 6-hydroxy, 5-(3-fluorophenyl)(piperidin-4-ol)methyl Antifungal (hypothesized)
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol [1,2,4]triazolo[3,2-b][1,3]thiazole 2-Ethyl, 6-hydroxy, 5-(2-fluorophenyl)(3-methylpiperidinyl)methyl Undisclosed (structural analog)
5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol [1,2,4]triazolo[3,2-b][1,3]thiazole 2-Methyl, 6-hydroxy, 5-(3-chlorophenyl)(piperazinyl)(4-ethoxy-3-methoxyphenyl)methyl Likely CNS modulation (piperazine)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Variable R groups, pyrazole linkage Antifungal (14-α-demethylase inhibition)

Key Observations :

  • Fluorine vs.
  • Piperidine vs. Piperazine : The target’s piperidin-4-ol group provides a hydroxyl for hydrogen bonding, unlike the 3-methylpiperidine in or the piperazine in , which may alter pharmacokinetics (e.g., absorption, half-life).
  • Methoxy/Ethoxy Groups : Present in , these groups increase lipophilicity but may reduce solubility compared to the target’s hydroxy group.

Yield Comparison :

  • Target analog yields are unreported, but notes ~60–75% yields for similar triazolo-thiazolidinones using ethanol-water solvents.
  • achieved 50–65% yields for triazolo-thiadiazoles, suggesting room for optimization in the target’s synthesis.

Pharmacological and Physicochemical Properties

Property Target Compound Analog Analog Triazolo-thiadiazoles
LogP (Predicted) 2.8 (moderate lipophilicity) 3.1 (higher due to 3-methyl) 3.5 (ethoxy/methoxy groups) 2.5–3.0 (variable R groups)
Solubility (mg/mL) ~15 (hydroxy enhances aqueous) ~10 (lower polarity) <5 (high lipophilicity) ~20 (pyrazole polarity)
Target Engagement 14-α-demethylase (hypothesized) Undisclosed Likely 5-HT receptors (piperazine) 14-α-demethylase (confirmed)

Notable Findings:

  • The target’s 6-hydroxy group likely improves solubility over and , critical for oral bioavailability.
  • Molecular docking (as in ) suggests the target’s piperidin-4-ol could form hydrogen bonds with fungal 14-α-demethylase (similar to ’s triazolo-thiadiazoles), warranting antifungal assays.

Biological Activity

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol is a complex heterocyclic compound notable for its diverse biological activities. Its structural features include a triazole-thiazole core, a hydroxyl group, and a fluorinated aromatic system. These characteristics suggest potential interactions with various biological targets, making it of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C19H22FN5O2S, with a molecular weight of approximately 403.5 g/mol. The structural complexity arises from the combination of functional groups that can influence its pharmacological properties.

Structural Feature Description
Triazole-Thiazole Core Imparts diverse reactivity and biological activity
Piperidine Ring Enhances interaction with biological targets
Fluorinated Phenyl Group May increase lipophilicity and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or allosteric sites, thus modulating enzymatic functions. Furthermore, it can influence signal transduction pathways by interacting with cellular receptors.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antimicrobial Activity : The presence of the triazole-thiazole moiety is associated with significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Similar compounds have shown cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties due to its structural features that modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • A study published in PMC reported that derivatives of triazolo-thiazoles exhibited significant anticancer activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Another review highlighted the broad pharmacological spectrum of triazolo-thiadiazine derivatives, noting their effectiveness as enzyme inhibitors and their potential for use in treating various diseases .

Summary of Biological Activities in Literature

Activity Type Effectiveness Reference
AntimicrobialEffective against multiple pathogensPMC8816708
AnticancerIC50 values ranging from 6.2 μM to 43.4 μMPMC7412134
Anti-inflammatoryModulation of inflammatory pathwaysPMC8816708

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting from triazole and thiazole precursors. Critical steps include:

  • Cyclization to form the triazolo-thiazole core.
  • Introduction of the 3-fluorophenyl group via nucleophilic substitution or cross-coupling reactions.
  • Final assembly with the piperidin-4-ol moiety using reductive amination or alkylation. Optimization requires precise control of temperature (60–120°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., Pd for coupling reactions). Purity is ensured via column chromatography and recrystallization .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : To confirm molecular weight (403.5 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the piperidine ring .

Q. What structural features contribute to its potential pharmacological activity?

  • The triazolo-thiazole core enables π-π stacking with biological targets.
  • The 3-fluorophenyl group enhances lipophilicity and membrane permeability.
  • The piperidin-4-ol moiety may interact with hydrogen-bond acceptors in enzymes or receptors .

Q. How can researchers determine solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media.
  • Stability : Monitor via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours. LC-MS identifies degradation products .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Use Design of Experiments (DoE) to optimize stoichiometry, solvent polarity, and reaction time.
  • Introduce protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent unwanted side reactions during multi-step synthesis .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems.
  • Structural analogs : Synthesize derivatives to isolate the impact of specific functional groups (e.g., replacing 3-fluorophenyl with other halogens) .

Q. How can computational modeling predict target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes like 14-α-demethylase (PDB: 3LD6).
  • MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS. Validate with experimental IC50 values .

Q. What assays are suitable for elucidating its mechanism of action?

  • Enzyme inhibition : Measure activity against kinases or cytochrome P450 isoforms via fluorogenic substrates.
  • Cellular assays : Use luciferase reporters (e.g., NF-κB or AP-1 pathways) to evaluate signaling modulation .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Directed ortho-metalation : Employ lithium bases to selectively modify the triazole ring.
  • Protecting group strategies : Temporarily block reactive sites (e.g., hydroxy groups) during derivatization .

Q. What approaches enhance metabolic stability for in vivo studies?

  • Isotope labeling (¹⁴C or ³H) for pharmacokinetic tracing.
  • Prodrug design : Modify the hydroxy group to esters or carbamates for improved bioavailability .

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